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Introduction

INCB059872 is a potent, selective, and orally bioavailable irreversible inhibitor of Lysine-
Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the
regulation of gene expression.[1][2] LSD1 is overexpressed in various cancers, including acute
myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to the
maintenance of a stem cell-like state and a block in cellular differentiation.[1][3] INCB059872
inactivates LSD1 by forming a covalent adduct with the flavin adenine dinucleotide (FAD)
cofactor, leading to the re-expression of silenced tumor suppressor genes and the induction of
differentiation.[1][2] These application notes provide a summary of the preclinical data and
protocols for the use of INCB059872 in xenograft models of AML and SCLC.

Mechanism of Action

INCB059872 targets LSD1, a key component of several transcriptional repressor complexes,
including the CoREST complex. By inhibiting LSD1, INCB059872 prevents the demethylation
of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] This leads to an increase in H3K4
methylation, a mark associated with active gene transcription, and a subsequent upregulation
of genes involved in cellular differentiation and tumor suppression.[2] In myeloid leukemia, this
inhibition leads to the activation of GFI1/GFI1B-regulated genes, promoting a myeloid
differentiation gene signature.[3]
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Mechanism of Action of INCB059872.
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Preclinical Efficacy in Xenograft Models

INCB059872 has demonstrated significant anti-tumor activity in various preclinical xenograft
models of both AML and SCLC.

Acute Myeloid Leukemia (AML)

Oral administration of INCB059872 has been shown to significantly inhibit tumor growth and
prolong survival in human AML xenograft models.[4][5] The anti-leukemic effects are
associated with the induction of myeloid differentiation markers.[4]

Table 1: In Vivo Efficacy of INCB059872 in AML Xenograft Models

. . Dosing Lo
Cell Line Animal Model . Key Findings Reference
Regimen

Significant

antitumor effects.

In vivo ED50 for

CD86 induction
Molm-13, THP-1 Mouse Oral, 20.5mg/kg of ~0.3 mg/kg. [2]

Sustained

pharmacodynami

c effects for >48-

72 hours.

Significantly
prolonged

median survival,

induced cell
Murine Leukemia differentiation,
MLL-AF9 Oral [4]
Model reduced blast

colonies, and
normalized
hematological

parameters.

Small Cell Lung Cancer (SCLC)
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INCB059872 has shown potent anti-proliferative effects in SCLC cell lines and has
demonstrated tumor growth inhibition in SCLC xenograft models.[6][7]

Table 2: In Vitro and In Vivo Efficacy of INCB059872 in SCLC Models

) Dosing/Conce L
Cell Line(s) Assay Type . Key Findings Reference
ntration

Potent inhibition
of cell [6][7]

proliferation.

Panel of SCLC In Vitro 47 to 377 nM

cell lines Proliferation (EC50)

Oral, Once Daily

NCI-H526, NCI- ] Inhibited tumor

H1417 In Vivo Xenograft (QD) and Every growth. [6][7]
Other Day (QoD)
Efficacious Marked reduction

NCI-H1417 In Vivo Xenograft  Dosing in serum pro- [61[7]
Regimens GRP levels.

Experimental Protocols

The following are generalized protocols for establishing and utilizing xenograft models to
evaluate the efficacy of INCB059872. Specific parameters may require optimization based on
the cell line and research question.

Xenograft Model Establishment

o Cell Culture: Culture human AML (e.g., MV-4-11, MOLM-13) or SCLC (e.g., NCI-H526, NCI-
H1417) cells in their recommended growth medium and conditions until they reach the
desired number for inoculation.

¢ Animal Models: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically
6-8 weeks of age.

e Cell Inoculation:
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o Subcutaneous Model (SCLC, some AML): Harvest cells during their logarithmic growth
phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free
medium and Matrigel. Inject 5 x 1076 to 10 x 1076 cells in a volume of 100-200 pL
subcutaneously into the flank of each mouse.

o Disseminated/Systemic Model (AML): For cell lines like MOLM-13, inject 1 x 1076 to 5 x
1076 cells intravenously via the tail vein to establish a disseminated leukemia model.

e Tumor Growth Monitoring:

o For subcutaneous models, begin caliper measurements once tumors are palpable.
Measure tumor dimensions (length and width) 2-3 times per week and calculate tumor
volume using the formula: (Length x Width"2) / 2.

o For disseminated models, monitor disease progression by observing clinical signs (e.g.,
weight loss, hind-limb paralysis) and, if available, through bioluminescence imaging if cells
are luciferase-tagged.

INCB059872 Dihydrochloride Administration

o Formulation: Prepare INCB059872 dihydrochloride in a suitable vehicle for oral gavage.
The specific vehicle may need to be optimized for solubility and stability.

e Dosing:

o Based on preclinical data, efficacious oral doses for AML models are in the range of > 0.5
mg/kg.[2]

o Both once daily (QD) and every other day (QoD) dosing schedules have been shown to be
effective for both AML and SCLC models.[2][6][7]

o Treatment Initiation: Randomize animals into treatment and vehicle control groups once
average tumor volumes reach a predetermined size (e.g., 100-200 mm? for subcutaneous
models) or at a specified time post-inoculation for disseminated models.

» Efficacy Endpoints:
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o Tumor Growth Inhibition (TGI): For subcutaneous models, the primary endpoint is often
the inhibition of tumor growth compared to the vehicle-treated group.

o Survival: For disseminated models, the primary endpoint is an increase in the median and
overall survival of the treated animals.

o Pharmacodynamic Markers: Collect tumor tissue or blood samples at the end of the study
to analyze pharmacodynamic markers of LSD1 inhibition. For AML, this can include flow
cytometry for CD11b and CD86 on tumor cells.[4] For SCLC, analysis of FEZ1 and
UMODL1 gene expression in the tumor or pro-GRP levels in the serum can be performed.

[6]L7]
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General Workflow for a Xenograft Study.
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Conclusion

INCB059872 dihydrochloride is a promising LSD1 inhibitor with demonstrated preclinical
activity in xenograft models of AML and SCLC. The provided data and protocols offer a
foundation for researchers to design and execute in vivo studies to further evaluate the
therapeutic potential of this compound. Efficacious oral dosing on both daily and intermittent
schedules suggests a favorable pharmacokinetic and pharmacodynamic profile for clinical
translation.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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